
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the target molecule often involves click chemistry approaches, which are known for their efficiency and the ability to produce compounds with high yields and purity. For instance, a related compound was synthesized using 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone as a starting material, utilizing click chemistry for good yield, and characterized by IR, NMR, and MS studies to ensure the structure's accuracy (Govindhan et al., 2017).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's potential interactions and functions. Techniques like single crystal XRD analysis, spectroscopic characterization, and computational methods such as Hirshfeld surface analysis are often employed. These methods provide insights into the intercontacts within the crystal structure, enabling a deeper understanding of the molecule's three-dimensional conformation and stability (Govindhan et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like our target molecule can include various synthesis steps, functional group transformations, and the exploration of reaction mechanisms. Properties such as reactivity, stability, and interaction with biological molecules are of interest. For example, the cytotoxicity and the binding analysis of synthesized compounds can be evaluated to understand their pharmacokinetics nature for further biological application (Govindhan et al., 2017).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, play a significant role in the compound's applicability in different fields. Techniques like TGA and DSC are utilized to analyze the thermal stability, providing crucial information for storage, handling, and application development (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related compounds has focused on synthesis methods, structural characterization, and the exploration of their chemical properties. For example, Govindhan et al. (2017) described the synthesis of a closely related compound using a click chemistry approach, characterized it using IR, NMR, MS, and single crystal XRD analysis, and evaluated its thermal stability and cytotoxicity. This study illustrates the fundamental approach to synthesizing and analyzing compounds in this class for further biological applications (Govindhan et al., 2017).
Biological Activities
Several studies have investigated the biological activities of derivatives, including their wound-healing, antibacterial, antileukemic, and antitumor activities. For instance, Vinaya et al. (2009) synthesized derivatives and evaluated their in vivo wound-healing potential, demonstrating significant activity in treated groups. This research highlights the potential therapeutic applications of these compounds in regenerative medicine (Vinaya et al., 2009).
Anticancer Properties
The antileukemic activity of certain derivatives against human leukemic cell lines was investigated by Vinaya et al. (2012), who found that some compounds exhibited good antiproliferative activity. This suggests a promising avenue for developing new anticancer agents (Vinaya et al., 2012).
Antioxidant and Corrosion Inhibition
Dineshkumar and Parthiban (2022) explored the antioxidant potency of a novel molecule within this class, highlighting its efficacy through DPPH and ABTS methods. Additionally, Xavier and Rajendran (2011) studied the corrosion inhibitive properties of piperidine derivatives on brass in natural sea water, demonstrating the compounds' effectiveness in protecting metals from corrosion. These studies showcase the diverse applications of these compounds beyond medicinal chemistry, including materials science (Dineshkumar & Parthiban, 2022); (Xavier & Rajendran, 2011).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-3-13(11-16(15)24-2)12-17(22)20-9-5-14(6-10-20)21-18-7-8-19-21/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQXIFPXOWUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)
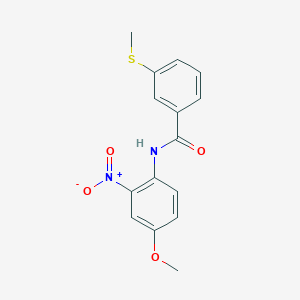
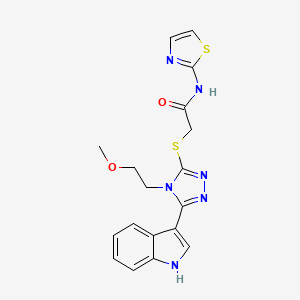
![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)
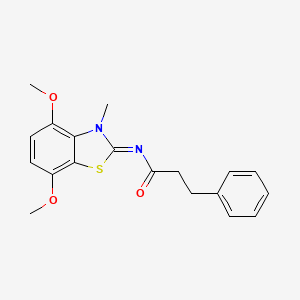
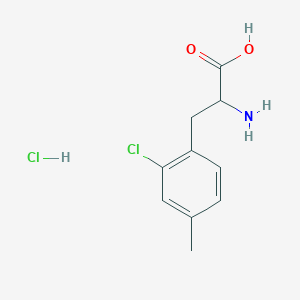

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
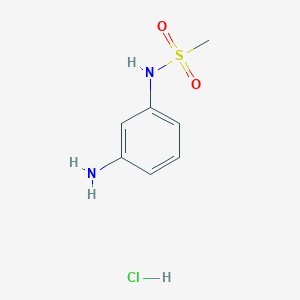
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
